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Introduction

The Leimgruber—Batcho indole synthesis is a highly efficient two-step route for constructing indole rings
from ortho-nitrotoluenes. It is particularly valuable in medicinal chemistry for its high yields, mild reaction
conditions, and the commercial availability of many starting materials [1]. This protocol details the synthesis
of a key intermediate, 1-methyl-1H-indole-6-carbohydrazide, and its application in creating novel
hydrazine-1-carbothioamide and oxadiazole derivatives designed as potential tyrosine kinase inhibitors
targeting EGFR and VEGFR-2 [2]. These targets are critically involved in cell proliferation and tumor

angiogenesis, making them central to anticancer drug discovery [2].

Reaction Mechanism and Workflow

The synthesis of the 6-substituted indole core and its downstream derivatives follows a logical, multi-step

pathway.

Diagram: Synthesis Workflow for 6-Substituted Indole Derivatives
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The mechanism begins with the formation of an enamine from an o-nitrotoluene derivative, using N,N-
dimethylformamide dimethyl acetal and typically pyrrolidine. The mildly acidic methyl group is

deprotonated, and the resulting carbanion attacks the reagent to form the enamine. In the second step, the
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nitro group is reduced (e.g., with Raney nickel and hydrazine), which triggers cyclization and elimination of

pyrrolidine to yield the indole ring [1]. This core is then further functionalized into the target derivatives.

Experimental Protocol

3.1. Synthesis of Methyl 1-methyl-1H-indole-6-carboxylate (Key Intermediate)

e Step 1: Enamine Formation & Reductive Cyclization (to obtain the indole core). The specific

procedure for the initial Leimgruber-Batcho steps on a 6-substituted o-nitrotoluene can be adapted
from established methods [1].
e Step 2: N-Alkylation and Esterification [2]

[e]

Reaction Setup: Dissolve the indole-6-carboxylic acid or ester precursor (e.g., 1.0 equiv, 0.19
g, ~1.0 mmol) in anhydrous acetone (10 mL).

Base Addition: Add aqueous KOH (3.0 equiv, 0.168 g, 3.0 mmol) and stir the mixture at 20°C
for 30 minutes.

Alkylation: Add methyl iodide (1.1 equiv, ~1.5 mL, ~1.1 mmol) and continue stirring for 2 hours
at room temperature.

Workup & Purification: Concentrate the mixture under reduced pressure. Purify the crude
product using column chromatography (silica gel, ethyl acetate/hexane, 1:9 v/v). Recrystallize
from 70% ethanol to obtain pure product as golden yellow needles.

Yield: 65%

Melting Point: 155-157°C.

TLC: Rf = 0.62 (chloroform 70% : methanol 30%).

3.2. Synthesis of 1-methyl-1H-indole-6-carbohydrazide [2]

¢ Reaction Setup: Dissolve methyl 1-methyl-1H-indole-6-carboxylate (1.0 equiv, 3.0 g, ~11.2 mmol) in
methanol (25 mL).

e Hydrazinolysis: Add excess hydrazine hydrate (80%, 10 equiv, 5.6 mL, ~112 mol).

¢ Reaction Conditions: Reflux the reaction mixture for 9 hours.

¢ Isolation: Cool the mixture to room temperature and then refrigerate overnight. A light yellowish

precipitate will form.
¢ Purification: Filter the precipitate and wash thoroughly with distilled water to obtain the pure
hydrazide.

3.3. Synthesis of Final Hydrazine-1-carbothioamide (4a) and Oxadiazole (6c) Derivatives [2] The

hydrazide intermediate is condensed with different isothiocyanates or carbonyl compounds under appropriate
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conditions to yield the final target molecules. The specific protocols for these steps involve refluxing in

ethanol or other suitable solvents, monitored by TLC until completion.

Characterization & Analytical Data

Table 1: Spectroscopic Data for Key Synthetic Intermediates [2]

IR (KBr, 'H NMR (400 MHz, 3C NMR (101 MHz,
Compound Name HRMS (ESI) m/z
cm~?) DMSO-d6, 6 ppm) DMSO-d6, 6 ppm)
Methyl 1-methyl- 1693 8.10 (s, 1H, ArH), 7.65-  167.69 (C=0), Calcd. for
1H-indole-6- (C=0), 7.56 (m, 3H, ArH), 6.53  136.06, 133.94, C11H11NO2
carboxylate 1346 (C- (d, 1H, ArH), 3.87 (s, 132.18, 122.51, [M+1]*:
N) 6H, OCH3 & NCH3) 120.62, 120.05, 190.0790;

112.15, 101.20 (Ar Found: 190.0858
C), 52.25 (OCH3),
33.11 (NCH3)

1-methyl-1H- 1645 Information not fully Information not fully Information not
indole-6- (C=0 detailed in search detailed in search fully detailed in
carbohydrazide Amide), results. Characteristic results. The carbonyl  search results.
1620 (N-H signals: Aromatic 7.70-  carbon signal is
bend) 6.30 ppm, NH2 broad expected around
signal. 165-170 ppm.

Table 2: Biological Activity of Lead Compounds (4a and 6¢) [2]

Primary Anti-proliferative Activity o .

Compound Key Mechanistic Actions
Target (ICs0)

4a EGFR Potent activity against Inhibits EGFR enzyme; arrests cell
Tyrosine HepG2, HCT-116, and A549 cycle at G2/M phase; induces extrinsic
Kinase cancer cell lines apoptosis pathway

6¢c VEGFR-2 Potent activity against Inhibits VEGFR-2 enzyme; arrests cell
Tyrosine HepG2, HCT-116, and A549 cycle at G2/M phase; induces extrinsic
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Primary Anti-proliferative Activity L. .
Compound Key Mechanistic Actions

Target (ICs0)

Kinase cancer cell lines apoptosis pathway

Application in Drug Discovery

The 6-substituted indole scaffold synthesized via this protocol serves as a versatile building block for
designing Multi-Target Directed Ligands (MTDLs) in oncology. Molecular docking studies confirmed that
derivatives like 4a and 6c fit well into the active sites of EGFR and VEGFR-2, respectively, mimicking the
pharmacophoric features of known inhibitors like erlotinib and sorafenib [2]. This dual-targeting capability is
a strategic advantage in overcoming drug resistance, a common limitation of single-target kinase inhibitors
[2]. The indole nucleus itself is a privileged structure in medicinal chemistry, found in numerous natural

products and drugs, which underpins its utility in developing novel therapeutic agents [3].

Protocol Notes and Safety

e Quality Control: Monitor all reactions by Thin Layer Chromatography (TLC).

¢ Purification: Employ standard techniques like column chromatography and recrystallization for
optimal purity.

e Characterization: Comprehensive characterization using IR, NMR (*H & 13C), and High-Resolution
Mass Spectrometry (HRMS) is essential for confirming the structure of all intermediates and final
compounds.

o Safety: Perform all reactions involving hazardous reagents (e.g., methyl iodide, hydrazine hydrate) in
a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Adhere to
institutional guidelines for chemical waste disposal.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Notes]. Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b1913588#leimgruber-batcho-reaction-synthesis-6-substituted-

indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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